molecular formula C11H12BrN3O B4094709 1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole

1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole

Cat. No.: B4094709
M. Wt: 282.14 g/mol
InChI Key: VDEGIWMZTQNEQO-UHFFFAOYSA-N
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Description

1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and 1,3-dibromopropane.

    Etherification: 2-Bromophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(2-bromophenoxy)propyl bromide.

    Formation of Triazole Ring: The intermediate 3-(2-bromophenoxy)propyl bromide is then reacted with sodium azide to form the corresponding azide, which undergoes a cyclization reaction to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the bromophenoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Products include reduced forms of the triazole ring or the bromophenoxy group.

Scientific Research Applications

1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known for their biological activity, and this compound is no exception.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: The compound is used as a probe in chemical biology to study various biological processes and interactions.

    Pharmaceutical Industry: It is explored as a potential drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to antifungal effects.

    Pathways Involved: The compound may interfere with signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Bromophenoxy)propyl]-1,2,4-triazole: Similar structure but with a different position of the bromine atom on the phenoxy group.

    1-[3-(2-Chlorophenoxy)propyl]-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.

    1-[3-(2-Bromophenoxy)propyl]-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a triazole ring.

Uniqueness

1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties. The bromine atom in the 2-position of the phenoxy group can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[3-(2-bromophenoxy)propyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-4-1-2-5-11(10)16-7-3-6-15-9-13-8-14-15/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGIWMZTQNEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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